molecular formula C11H9ClO3 B2386935 Methyl 5-chloro-3-methylbenzofuran-2-carboxylate CAS No. 91398-63-9

Methyl 5-chloro-3-methylbenzofuran-2-carboxylate

Cat. No. B2386935
CAS RN: 91398-63-9
M. Wt: 224.64
InChI Key: LKQFSVREHNMXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-3-methylbenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9ClO3 . It is a derivative of benzofuran, a type of aromatic organic compound .


Synthesis Analysis

The synthesis of benzofuran derivatives, including Methyl 5-chloro-3-methylbenzofuran-2-carboxylate, often involves reactions with organic halides . For instance, a number of new benzofuran derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another method involves the Suzuki–Miyaura coupling, a type of cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of Methyl 5-chloro-3-methylbenzofuran-2-carboxylate can be represented by the SMILES notation: Cc1c2cc (ccc2oc1C (=O)O)Cl . This indicates that the molecule contains a benzofuran ring with a methyl and a chloro substituent, and a carboxylate group .

Scientific Research Applications

Mechanism of Action

Target of Action

Methyl 5-chloro-3-methylbenzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives, in general, are known to interact with various biological targets leading to changes in cellular processes . The specific interactions of Methyl 5-chloro-3-methylbenzofuran-2-carboxylate with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects of Methyl 5-chloro-3-methylbenzofuran-2-carboxylate would depend on its specific targets and mode of action.

properties

IUPAC Name

methyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQFSVREHNMXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-3-methylbenzofuran-2-carboxylate

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